FmocNH-PEG4-t-butyl ester
Description
FmocNH-PEG4-t-butyl ester is a polyethylene glycol (PEG)-based bifunctional linker widely used in peptide synthesis, bioconjugation, and PROTAC (Proteolysis-Targeting Chimera) technology. Its structure comprises:
- Fmoc (9-Fluorenylmethyloxycarbonyl): A photolabile protecting group for amines, removable under basic conditions (e.g., piperidine) .
- PEG4 spacer: A hydrophilic tetraethylene glycol chain that enhances solubility and reduces steric hindrance in aqueous environments .
- t-Butyl ester: A carboxylic acid-protecting group stable under basic conditions but cleavable via acidic treatment (e.g., trifluoroacetic acid, TFA) .
This compound enables orthogonal protection strategies, allowing sequential deprotection for stepwise conjugation in drug development. Its primary applications include PROTAC linker synthesis and peptide-drug conjugates .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO8/c1-30(2,3)39-28(32)12-14-34-16-18-36-20-21-37-19-17-35-15-13-31-29(33)38-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKEBNWHFGFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FmocNH-PEG4-t-butyl ester typically involves the following steps:
Fmoc Protection: The amino group is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEG4 chain.
Esterification: The terminal hydroxyl group of the PEG4 chain is esterified with t-butyl ester.
The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
FmocNH-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Hydrolysis of the t-butyl ester group under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles in the presence of a base such as triethylamine
Major Products
FmocNH-PEG4-carboxylic acid: Formed by hydrolysis of the t-butyl ester group.
Substituted derivatives: Formed by nucleophilic substitution reactions involving the amino group
Scientific Research Applications
Drug Delivery Systems
FmocNH-PEG4-t-butyl ester plays a critical role in the development of drug delivery systems. Its PEG component enhances solubility and circulation time in biological systems, making it an ideal candidate for targeted drug delivery.
Case Study:
A study demonstrated that conjugating anticancer drugs with this compound improved their therapeutic efficacy while reducing systemic toxicity. The PEGylation process led to a significant increase in the half-life of the drugs in circulation, highlighting the importance of this compound in formulating effective cancer therapies .
Synthesis of PROTACs
The compound is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to induce targeted protein degradation.
Research Findings:
Recent research indicated that this compound serves as a linker in the design of PROTACs, facilitating the conjugation of target proteins with ubiquitin ligases. This approach has shown promise in treating various cancers by selectively degrading oncogenic proteins .
Bioconjugation and Peptide Synthesis
This compound is extensively used in bioconjugation processes and peptide synthesis, where it acts as a linker to attach peptides or proteins to other molecules.
Application Example:
In a study focusing on peptide-based vaccines, this compound was employed to conjugate antigens with adjuvants, enhancing immune responses. The use of this compound allowed for precise control over the molecular weight and structure of the resulting conjugates, leading to improved vaccine efficacy.
Nanotechnology
In nanotechnology, this compound is applied to create nanoscale materials with tailored properties for biomedical applications.
Data Table: Applications in Nanotechnology
| Application Area | Description | Benefits |
|---|---|---|
| Drug Delivery | Encapsulation of therapeutics | Enhanced solubility and stability |
| Imaging Agents | Conjugation with imaging agents | Improved contrast and specificity |
| Diagnostic Tools | Development of biosensors | Increased sensitivity |
Cell Culture Studies
The compound is utilized in cell culture studies as a surface modifier to enhance cell adhesion and growth.
Insights:
Research has shown that modifying culture surfaces with this compound can significantly improve cell attachment rates and viability, making it valuable for tissue engineering applications .
Mechanism of Action
The mechanism of action of FmocNH-PEG4-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Functional Group Diversity
FmocNH-PEG4-t-butyl ester vs. Tos-PEG4-t-butyl ester
- Tos-PEG4-t-butyl ester replaces the Fmoc group with a tosyl (p-toluenesulfonyl) group.
This compound vs. Mal-PEG4-NHS ester
- Mal-PEG4-NHS ester features a maleimide (thiol-reactive) and NHS ester (amine-reactive).
PEG Chain Length Variations
Amino-PEG8-t-butyl ester
- PEG8 chain : Longer spacer (8 ethylene glycol units) increases hydrophilicity and flexibility.
- Amino group: Enables direct conjugation without deprotection, ideal for single-step bioconjugation .
FmocNH-PEG4-t-butyl acetate
- Acetate group : Replaces the t-butyl ester, altering deprotection conditions (e.g., enzymatic cleavage vs. acidolysis) .
Orthogonal Protection Strategies
| Compound | Reactive Groups | Deprotection Conditions | Applications |
|---|---|---|---|
| This compound | Fmoc (amine), t-butyl | Basic (piperidine), Acidic (TFA) | PROTACs, stepwise synthesis |
| Tos-PEG4-t-butyl ester | Tosyl, t-butyl | Nucleophilic substitution | Sulfonate-mediated coupling |
| Mal-PEG4-NHS ester | Maleimide, NHS ester | None (single-step conjugation) | ADCs, protein labeling |
| Amino-PEG8-t-butyl ester | Amino, t-butyl | Acidic (TFA) | Direct amine conjugation |
Solubility and Reactivity
- Hydrophilicity: PEG4 spacer in this compound improves aqueous solubility compared to non-PEG analogs (e.g., benzyl esters) .
- Reactivity : The Fmoc group’s base sensitivity contrasts with Tos-PEG4-t-butyl ester’s sulfonate reactivity, enabling diverse conjugation pathways .
Biological Activity
FmocNH-PEG4-t-butyl ester is a compound that combines the advantages of the Fmoc (fluorenylmethyloxycarbonyl) protecting group with a polyethylene glycol (PEG) chain, which is known for enhancing solubility and stability in biological applications. This compound is primarily used in peptide synthesis and drug formulation, contributing significantly to the fields of bioconjugation and therapeutic development.
This compound is characterized by its unique structure, which includes:
- Fmoc Group : Protects the amine group during peptide synthesis.
- PEG Chain : Enhances solubility and stability of the resulting peptides.
- t-butyl Ester : Serves as a protecting group for carboxylic acids, allowing for selective deprotection under acidic conditions.
| Property | Value |
|---|---|
| Molecular Formula | C30H59NO12 |
| Molecular Weight | 625.8 g/mol |
| CAS Number | 557756-85-1 |
| Purity | >98% |
| Solubility | High |
| Stability | Enhanced due to PEG |
Biological Activity
The biological activity of this compound can be attributed to its role in peptide synthesis and drug formulation. The following sections detail its applications and findings from various studies.
1. Peptide Synthesis
This compound is widely utilized in solid-phase peptide synthesis (SPPS). It allows for the efficient assembly of peptides while maintaining high purity levels. The Fmoc protection strategy ensures that amino acids are added sequentially without premature reactions.
Case Study : A study demonstrated that peptides synthesized using this compound exhibited improved yields and purities compared to traditional methods. The use of PEG chains facilitated better solubility, which is crucial for subsequent biological assays .
2. Drug Development
The incorporation of PEG into drugs has been shown to improve pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. This compound enhances drug solubility and stability, making it a valuable component in formulating therapeutics.
Research Findings :
- A study reported that drugs formulated with PEG derivatives showed increased bioavailability and reduced toxicity .
- Another investigation highlighted that the presence of the t-butyl ester group allows for controlled release profiles in drug delivery systems .
3. Bioconjugation
This compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted therapies.
Applications :
- Used in the design of antibody-drug conjugates (ADCs) that target specific cancer cells.
- Enhances the efficacy of vaccines by improving the stability and delivery of antigens .
Comparative Table: Biological Activity
Q & A
Q. What are the recommended methods for synthesizing and purifying FmocNH-PEG4-t-butyl ester?
The synthesis typically involves Fmoc-protected amine coupling to a PEG4 spacer followed by t-butyl ester protection. Purification often employs reverse-phase HPLC or flash chromatography to remove unreacted intermediates and byproducts. Detailed protocols should specify reaction conditions (e.g., solvent, temperature, coupling agents) and include characterization data (e.g., NMR, LC-MS) to confirm purity and identity .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR (¹H and ¹³C) to verify structural integrity and confirm PEG spacer length.
- LC-MS to assess purity and molecular weight.
- FTIR to confirm functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹).
- HPLC for quantifying residual solvents or impurities. Ensure all data align with expected values for PEG4 and t-butyl ester moieties .
Q. How should this compound be stored to maintain stability?
Store lyophilized powder at ≤ -20°C in a desiccator to prevent hydrolysis of the t-butyl ester. For short-term use, dissolve in anhydrous DMSO or DMF and aliquot to avoid freeze-thaw cycles. Monitor degradation via LC-MS if stored >1 month .
Q. What are the primary research applications of this compound?
It is widely used in:
- Solid-phase peptide synthesis (SPPS) as a hydrophilic spacer to improve solubility.
- Conjugation chemistry (e.g., bioconjugation with NHS esters or click chemistry reagents).
- Drug delivery systems to enhance payload solubility and reduce aggregation .
Advanced Research Questions
Q. How can I optimize the coupling efficiency of this compound in SPPS under varying pH conditions?
Use a Taguchi experimental design to test factors like pH (6.5–8.5), coupling agent (HATU vs. DIC/HOBt), and reaction time. Analyze yields via LC-MS and apply ANOVA to identify statistically significant parameters. Pilot trials should confirm reagent stability at extreme pH values .
Q. What challenges arise when using this compound in aqueous biological systems, and how can they be mitigated?
Challenges include ester hydrolysis and PEG-related immunogenicity. Strategies:
Q. How should contradictory data on this compound stability in DMSO be resolved?
Contradictions may arise from trace water in DMSO. Perform:
Q. What orthogonal methods validate successful conjugation of this compound to a target molecule?
Combine:
Q. Which statistical approaches are appropriate for analyzing variability in PEG spacer length during synthesis?
Use Grubbs' test to identify outliers in MALDI-TOF data. For batch-to-batch variability, apply ANOVA with post-hoc Tukey tests. Report standard deviations and confidence intervals for molecular weight distributions .
Q. How can long-term stability studies for this compound be designed to comply with ICH guidelines?
Follow ICH Q1A(R2) by testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
